molecular formula C7H8Br2N4 B6362622 5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile CAS No. 1240573-98-1

5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile

Cat. No. B6362622
CAS RN: 1240573-98-1
M. Wt: 307.97 g/mol
InChI Key: SSJKJFZTBZUJNI-UHFFFAOYSA-N
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Description

5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile is a compound that contains a 1,2,4-triazole ring, which is a heterocyclic compound with three nitrogen atoms and two carbon atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance in pharmaceutical chemistry . A review on the synthesis methods of 1,2,3-/1,2,4-triazoles summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . A simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported .

Scientific Research Applications

Synthesis and Biological Activity

5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile and its derivatives are utilized in the synthesis of various bioactive compounds. For instance, compounds like S-2-amino-5-azolylpentanoic acids, related to L-ornithine, have been synthesized using 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester and 1,2,4-triazoles. These compounds demonstrate potent inhibition of nitric oxide synthases (NOS) and have significant applications in medicinal chemistry (Ulhaq et al., 1998).

Antimicrobial Activities

The dibromo-1,2,4-triazoles are also important in synthesizing antimicrobial agents. Novel derivatives like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated as antimicrobial agents, showcasing their significance in developing new pharmaceuticals (Al‐Azmi & Mahmoud, 2020).

Applications in Materials Chemistry

Dibromo-1,2,4-triazoles and their amino derivatives are vital functional materials in materials chemistry. Their synthesis from 1H-1,2,4-triazole using various brominating agents and their reaction with hydroxylamine-O-sulphonic acid in alkaline aqueous solutions illustrate their versatility and applicability in creating novel materials (Yu et al., 2014).

Rheological and Antidepressant Properties

Synthesis of 3,5-dibromo-1,2,4-triazoles containing thietane or thietane-1,1-dioxide and their conversion into various acids and salts shows their application in studying rheological properties. Some synthesized compounds exhibited antiaggregant activity concerning erythrocytes, comparable to pentoxifylline. Additionally, certain derivatives displayed antidepressant properties in tail-suspension and forced-swim tests (Klen et al., 2008; Klen et al., 2017).

Crystal Structure Analysis

The study of the crystal structure of dibromo-triazoles and their amination is crucial for understanding their molecular configurations and potential applications in various scientific fields (Wang et al., 2020).

properties

IUPAC Name

5-(3,5-dibromo-1,2,4-triazol-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N4/c8-6-11-7(9)13(12-6)5-3-1-2-4-10/h1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJKJFZTBZUJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN1C(=NC(=N1)Br)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile

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